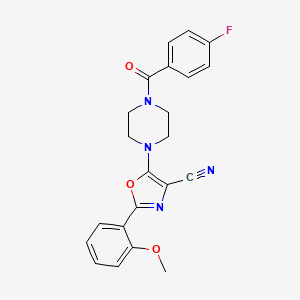

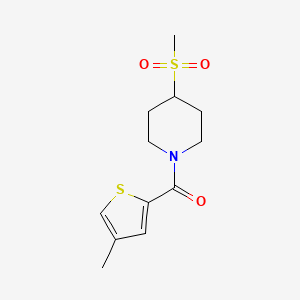

![molecular formula C14H8Br2N2OS2 B2967848 3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 391229-63-3](/img/structure/B2967848.png)

3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there is no direct synthesis process available for the exact compound, related compounds have been synthesized using various methods. For instance, the compound “4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide” was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, this information is not available for the compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research in organic chemistry often explores the synthesis and structural characterization of complex molecules, including those containing bromo, thiophen, thiazol, and benzamide groups. For instance, the synthesis of cycloheptathiazole derivatives demonstrates the formation of thiazol-6-one derivatives, highlighting methodologies that could be relevant for synthesizing and analyzing compounds like "3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide" (Seto, Nishiyama, & Ogura, 1962). Similarly, studies on the synthesis of N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides and their analogs provide a foundation for understanding the chemical reactions and potential applications of such compounds (Saeed, Zaman, Jamil, & Mirza, 2008).

Antifungal and Anticancer Activities

The biological activity of thiazol- and benzamide-containing compounds has been a significant area of interest. Various derivatives have been synthesized and tested for their biological activities, including antifungal and anticancer properties. For example, certain N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides exhibit low to moderate antifungal activity, suggesting potential applications in developing new antifungal agents (Saeed et al., 2008). Moreover, microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives shows promising anticancer activity, further demonstrating the potential therapeutic applications of these types of compounds (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

Catalytic Activity and Photophysical Properties

Compounds containing thiazol and benzamide groups have also been explored for their catalytic activity and photophysical properties. For instance, cyclopalladated complexes of thiophosphorylbenzoic acid thioamides demonstrate high catalytic activity for Suzuki cross-coupling reactions and exhibit luminescence, indicating potential applications in catalysis and materials science (Kozlov, Aleksanyan, Nelyubina, Lyssenko, Gutsul, Puntus, Vasil’ev, Petrovskii, & Odinets, 2008).

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various proteins and enzymes in the body .

Mode of Action

It is synthesized through suzuki cross-coupling reactions . This involves the reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid . The resulting compound then undergoes Suzuki coupling with different boronic acids .

Biochemical Pathways

Compounds synthesized through suzuki cross-coupling reactions have been known to affect various biochemical pathways .

Action Environment

It is known that the synthesis of this compound involves reactions that are carried out at specific temperatures .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2N2OS2/c15-9-3-1-2-8(6-9)13(19)18-14-17-10(7-20-14)11-4-5-12(16)21-11/h1-7H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDDPMXQNDMPPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

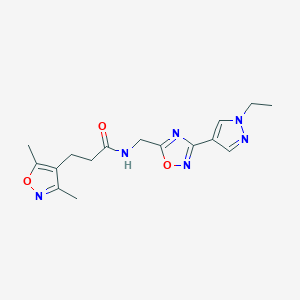

![3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2967770.png)

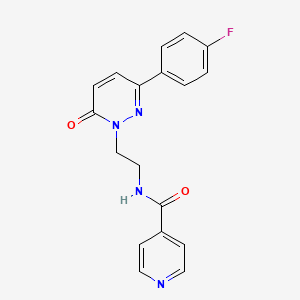

![Carbamic acid, N-[[[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]amino]sulfonyl]-, 9H-fluoren-9-ylmethyl ester](/img/structure/B2967774.png)

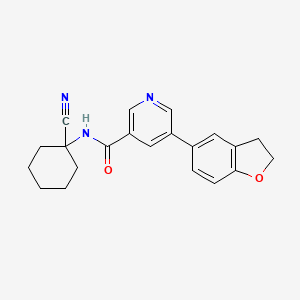

![4-Amino-N-[2-(diethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2967777.png)

![1-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2967783.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2967785.png)

![N-(3,4-dimethoxyphenyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2967786.png)